Pomalidomide 4'-alkylC8-acid
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Overview
Description
Pomalidomide 4'-alkylC8-acid is an organic compound with the molecular formula C22H27N3O6. It is a white crystalline solid known for its specific molecular structure and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4'-alkylC8-acid typically involves multi-step organic synthesis reactions. The process begins with the preparation of the starting materials, followed by a series of chemical reactions to form the desired compound. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process is scaled up from laboratory conditions to industrial-scale production, often requiring specialized equipment and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide 4'-alkylC8-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Pomalidomide 4'-alkylC8-acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating specific biological pathways.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Pomalidomide 4'-alkylC8-acid involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pomalidomide 4'-alkylC8-acid include:
- 9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)nonanoic acid
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .
Uniqueness
What sets this compound apart is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c26-17-12-11-16(20(29)24-17)25-21(30)14-8-7-9-15(19(14)22(25)31)23-13-6-4-2-1-3-5-10-18(27)28/h7-9,16,23H,1-6,10-13H2,(H,27,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMJVYCYINHWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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